Propynyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

952017-05-9 |

|---|---|

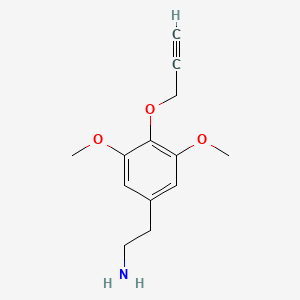

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine |

InChI |

InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3 |

InChI Key |

KNIWBMMJSJHUJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC#C)OC)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Propynyl Functional Group for Researchers and Drug Development Professionals

Abstract

The propynyl functional group, an alkyl moiety featuring a carbon-carbon triple bond, is a cornerstone in modern organic chemistry and medicinal chemistry. Its unique structural, electronic, and reactive properties make it an invaluable building block for the synthesis of complex molecular architectures and a privileged motif in the design of targeted therapeutics. This guide provides a comprehensive overview of the structure and properties of the this compound group, detailed experimental protocols for its installation and manipulation, and its critical role in drug discovery, with a focus on its application as a mechanism-based inactivator.

Structure and Isomerism

In organic chemistry, the term "this compound group" refers to a three-carbon alkyl group containing a triple bond. It exists in two primary isomeric forms, the distinction between which is critical for understanding its reactivity and application.

-

1-Propynyl Group: This isomer has the structure CH₃-C≡C-R, where the point of attachment (R) is the terminal sp-hybridized carbon.

-

2-Propynyl (Propargyl) Group: This isomer, far more common in synthesis and drug design, has the structure HC≡C-CH₂-R.[1] Here, the attachment is at an sp³-hybridized carbon adjacent to the alkyne, a position known as the "propargylic position".[2][3]

The linear geometry of the C-C≡C unit in the 1-propynyl group and the sp³-hybridized methylene (B1212753) bridge in the propargyl group impart distinct steric and electronic characteristics that govern their chemical behavior.

Physicochemical Properties

The this compound group's properties are dominated by the carbon-carbon triple bond. This region of high electron density is susceptible to a variety of chemical transformations, while the sp-hybridized carbons influence the acidity of adjacent C-H bonds.

Electronic Effects

The sp-hybridized carbon atoms of the alkyne are more electronegative than their sp² or sp³ counterparts. This inductive electron-withdrawing effect influences the polarity and reactivity of nearby bonds. For the terminal alkyne proton of a propargyl group, this effect results in a significantly lower pKa (~25 in DMSO) compared to protons on saturated carbons, facilitating its removal by a suitable base to form a reactive acetylide anion.

While standard Hammett (σ) and Taft (Eₛ) substituent constants are not commonly tabulated for the propargyl group as it is an aliphatic moiety, its steric profile is considered minimal due to the linear nature of the alkyne. Its electronic effect is primarily inductive and electron-withdrawing.

Quantitative Structural and Spectroscopic Data

Quantitative data provides the precise parameters defining the this compound group's geometry and its characteristic spectroscopic signatures.

Table 1: Structural Parameters of this compound-Containing Molecules

| Parameter | Molecule | Value |

| C≡C Bond Length | Propyne | 1.206 Å |

| C-C (sp-sp³) Bond Length | Propyne | 1.459 Å |

| C-C≡C Bond Angle | Propyne | 180.0° |

| C-H (alkynyl) Bond Length | Propyne | 1.056 Å |

| C-H (methyl) Bond Length | Propyne | 1.105 Å |

Table 2: Spectroscopic Data for the Propargyl Group (HC≡C-CH₂-R)

| Data Type | Parameter | Typical Range / Value (Solvent) |

| IR | ≡C-H Stretch | 3250 - 3330 cm⁻¹ (Strong, Sharp) |

| C≡C Stretch | 2100 - 2150 cm⁻¹ (Weak to Medium, Sharp) | |

| ¹H NMR | Acetylenic Proton (HC≡) | δ 2.0 - 3.0 ppm |

| Propargylic Protons (≡C-CH₂-R) | δ 3.5 - 4.5 ppm (for R=NR₂, OR) | |

| ¹³C NMR | Terminal Alkynyl Carbon (C H) | δ 70 - 75 ppm |

| Internal Alkynyl Carbon (R-C ≡) | δ 75 - 85 ppm | |

| Propargylic Carbon (≡C-C H₂-R) | δ 20 - 40 ppm |

Key Reactions and Experimental Protocols

The propargyl group can be introduced into molecules and manipulated through several robust synthetic methods.

Propargylation of Aldehydes via Barbier-Type Reaction

The Barbier reaction is a single-pot organometallic reaction that involves reacting an alkyl halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, or indium. The zinc-mediated propargylation of aldehydes with propargyl bromide is a highly effective method for forming homopropargylic alcohols.[1][4]

Materials:

-

Zinc powder

-

Propargyl bromide (80% solution in toluene)

-

Butanal

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

10% Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred mixture of zinc powder (1.84 g, 28 mmol) in anhydrous THF (60 mL) in a round-bottom flask at room temperature, add a solution of propargyl bromide (28 mmol) in THF (30 mL).

-

Stir the resulting mixture for 1 hour at room temperature.

-

Add a solution of butanal (2.02 g, 28 mmol) in THF (10 mL) to the reaction mixture.

-

Stir the mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

-

Stir for an additional 30 minutes, then filter the mixture to remove any unreacted zinc powder.

-

Transfer the filtrate to a separatory funnel, add 20 mL of 10% HCl, and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired homopropargylic alcohol (hept-1-yn-4-ol).[1]

Nicholas Reaction

The Nicholas reaction utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic cation, allowing for the substitution of a propargylic alcohol or ether with a wide range of nucleophiles under mild, Lewis-acidic conditions.[5][6][7]

Role in Drug Discovery and Development

The propargyl group is a key pharmacophore in several clinically important drugs. Its primary role is often to act as a latent reactive moiety for the irreversible inactivation of target enzymes.

Mechanism-Based Inhibition of Monoamine Oxidase (MAO)

Propargylamine-containing drugs, such as selegiline (B1681611) (MAO-B inhibitor) and clorgyline (MAO-A inhibitor), are classic examples of mechanism-based inactivators, also known as "suicide inhibitors".[8][9] The enzyme recognizes the inhibitor as a substrate and begins its normal catalytic cycle. This enzymatic processing unmasks a highly reactive chemical species that then forms a covalent bond with the enzyme's active site, leading to irreversible inhibition.[10][11]

The inhibition of MAO by a propargylamine (B41283) involves the following key steps:

-

Binding: The propargylamine inhibitor binds to the active site of MAO.

-

Oxidation: The flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO oxidizes the amine, abstracting a hydride from the α-carbon.[10]

-

Intermediate Formation: This oxidation generates a reactive allene (B1206475) or iminium cation intermediate within the active site.[12][13]

-

Covalent Adduct Formation: A nucleophilic residue in the enzyme's active site, specifically the N(5) atom of the now-reduced FAD cofactor (FADH⁻), attacks the reactive intermediate.[14][15] This forms a stable, covalent flavin-inhibitor adduct, permanently inactivating the enzyme.[9]

This strategy of using a propargyl group to achieve targeted, irreversible inhibition has been successfully applied in the development of drugs for neurodegenerative disorders like Parkinson's disease, where inhibiting MAO-B can increase dopamine (B1211576) levels in the brain.[11]

Conclusion

The this compound functional group, particularly in its propargyl form, offers a powerful combination of well-defined structural features, predictable reactivity, and potent biological activity. Its linear, sterically unobtrusive nature and unique electronic properties make it a versatile tool for synthetic chemists. For drug development professionals, its ability to function as a mechanism-based inactivator provides a rational and effective strategy for designing highly potent and selective enzyme inhibitors. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this remarkable functional group in research and therapeutic development.

References

- 1. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Propargyl group [chem.ucla.edu]

- 3. Propargyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of flavin adducts with acetylenic substrates. Chemistry of monoamine oxidase and lactate oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of novel propynyl-containing compounds

An In-depth Technical Guide to the Synthesis of Novel Propynyl-Containing Compounds

Introduction

The this compound group, characterized by a C≡C-CH₃ moiety, and its parent structure, the propargyl group (HC≡C-CH₂-), are exceptionally versatile functional groups in modern organic chemistry and drug discovery. Their unique steric and electronic properties, conferred by the carbon-carbon triple bond, make them valuable building blocks for constructing complex molecular architectures. This compound- and propargyl-containing compounds are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The triple bond can participate in a wide array of chemical transformations, including cycloadditions, hydrogenations, and cross-coupling reactions, allowing for the rapid diversification of molecular scaffolds.[2]

In medicinal chemistry, the incorporation of a propargyl or terminal alkyne moiety can significantly influence a molecule's pharmacological profile. These groups are present in numerous bioactive compounds and approved drugs, where they can act as pharmacophores, covalent warheads, or bioorthogonal handles for further functionalization.[3] Notable examples include the retinoid Tazarotene and the selective nicotinic acetylcholine (B1216132) receptor agonist Altinicline.[4] This technical guide provides a detailed overview of core synthetic methodologies for introducing the this compound and related propargyl functionalities, with a focus on experimental protocols, quantitative data, and the logical workflows of these powerful reactions.

Sonogashira Coupling: Formation of Aryl-Alkynyl Bonds

The Sonogashira cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] This methodology is highly valued for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it indispensable in the synthesis of complex molecules and pharmaceutical agents.[5][6]

Logical Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira cross-coupling reaction.

Quantitative Data: Sonogashira Coupling of Aryl Halides with Propyne (B1212725)

The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with propyne or its lithium salt, demonstrating the reaction's broad substrate scope.[4][6]

| Entry | Aryl Halide | Product | Expected Yield (%) | Reference |

| 1 | Iodobenzene | 1-Phenyl-1-propyne | 85-95 | [4] |

| 2 | Bromobenzene | 1-Phenyl-1-propyne | 75-85 | [4] |

| 3 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-1-propyne | 80-90 | [4] |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-1-propyne | 70-80 | [4] |

| 5 | 3-Bromopyridine | 3-(Prop-1-yn-1-yl)pyridine | 70-85 | [4] |

| 6 | 4-Iodo-2,6-dimethylphenol | 4-(Prop-1-yn-1-yl)-2,6-dimethylphenol | 91 | [6] |

| 7 | Methyl 4-iodobenzoate | Methyl 4-(prop-1-yn-1-yl)benzoate | 94 | [6] |

Experimental Protocol: Modified Sonogashira Coupling with Propyne Gas

This protocol is adapted from a procedure for the safe and efficient use of propyne gas at low temperatures.[6]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.05 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N, 3.0 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Propyne Addition: Bubble propyne gas (2.0 eq), commercially available in a lecture bottle, through the stirred solution for a designated period to ensure the correct stoichiometry.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's completion using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the solution, concentrate the filtrate under reduced pressure, and purify the crude residue by silica (B1680970) gel column chromatography to yield the desired arylpropyne.[6]

A³ Coupling: Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, one-pot, three-component reaction that provides direct access to propargylamines.[1] These compounds are crucial intermediates for synthesizing nitrogen-containing heterocycles and biologically active molecules.[1][7] The reaction is highly atom-economical, with water being the only byproduct.[1] It is typically catalyzed by various transition metals, including copper, gold, or silver complexes.[1][7]

Experimental Workflow: A³ Multicomponent Coupling

Caption: Workflow of the one-pot, three-component A³ coupling reaction.

Quantitative Data: Examples of A³ Coupling Reactions

The following table presents yields from various A³ coupling reactions, showcasing different catalysts and substrates.

| Entry | Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuBr / (R)-quinap | 96 | [7] |

| 2 | 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | Gold(III) salen complex | 95 | [7] |

| 3 | Benzaldehyde | Aniline | Phenylacetylene | Cu(I) / i-Pr-pybox-diPh | 92 | [7] |

| 4 | Cyclohexanecarboxaldehyde | Pyrrolidine | 1-Heptyne | [IrCl(COD)]₂ / MgI₂ | 91 | [7] |

| 5 | 4-Chlorobenzaldehyde | Diethylamine | Trimethylsilylacetylene | Nanoparticle Au | >95 | [1] |

Experimental Protocol: Copper-Catalyzed A³ Coupling

This is a general protocol for a copper-catalyzed A³ coupling reaction.[7]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, add the copper(I) source (e.g., CuBr, 5 mol%) and the appropriate chiral ligand if an enantioselective reaction is desired (e.g., (R)-quinap, 5.5 mol%).

-

Reagent Addition: Add the solvent (e.g., toluene). Sequentially add the amine (1.2 eq), the aldehyde (1.0 eq), and the terminal alkyne (1.2 eq) to the stirred catalyst mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrates.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude propargylamine by flash column chromatography on silica gel.

Alkylation with Propargyl Halides

Direct alkylation using propargyl halides (e.g., propargyl bromide) is a fundamental and straightforward method for introducing the propargyl group onto heteroatoms like oxygen and nitrogen.[3][8] The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile (such as an alcohol, phenol, or amine) displaces the halide from the propargyl electrophile. The process is usually carried out in the presence of a weak base to deprotonate the nucleophile.[3]

Quantitative Data: O- and N-Propargylation Reactions

| Entry | Substrate | Nucleophile | Product Type | Base | Yield (%) | Reference |

| 1 | 6-Hydroxy-2-methylquinazolinone | Phenolic -OH | O-Propargyl ether | K₂CO₃ | 72-76 | [3] |

| 2 | 4-Hydroxyphenylacetamide | Phenolic -OH | O-Propargyl ether | K₂CO₃ | 90 | [3] |

| 3 | Acridone | Amine -NH | N-Propargyl amide | K₂CO₃ | N/A | [3] |

| 4 | Camphor | Enolate | C-Propargyl ketone | KN(SiMe₃)₂ | 69 | [8][9] |

| 5 | Carvone | Enolate | C-Propargyl ketone | KN(SiMe₃)₂ | 47 | [8][9] |

Experimental Protocol: O-Propargylation of a Phenol

This protocol is a general method for the O-alkylation of a phenolic substrate using propargyl bromide.[3]

-

Reaction Setup: Dissolve the phenolic starting material (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

-

Alkylation: Add propargyl bromide (1.1-1.5 eq) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter, concentrate the solvent in vacuo, and purify the residue by column chromatography to afford the pure propargyl ether.

Application in Bioorthogonal Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound- and other terminal alkyne-containing molecules are premier substrates for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an alkyne to an azide.[11] The reaction is highly efficient, specific, and biocompatible, making it a powerful tool for drug discovery, bioconjugation, and materials science.[10][12] For example, this compound-functionalized monoterpenes can be conjugated with sugar azides to create novel glycoconjugates with potential therapeutic applications.[9][13]

Logical Workflow: Synthesis and CuAAC Functionalization

Caption: A two-step workflow: synthesis of a this compound compound followed by CuAAC.

Signaling Pathway Context: Mechanism of Action of Altinicline

The synthesis of complex molecules containing the this compound motif, such as Altinicline, is driven by their specific biological activity. Altinicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[4] Its mechanism involves mimicking the endogenous neurotransmitter acetylcholine, leading to the opening of ligand-gated ion channels and subsequent neuronal effects.[4]

Caption: Simplified signaling pathway for the nAChR agonist Altinicline.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 7. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

reactivity and stability of the propynyl functional group

An In-depth Technical Guide to the Reactivity and Stability of the Propynyl Functional Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound functional group, characterized by a terminal alkyne adjacent to a methylene (B1212753) group (propargyl group), is a versatile and increasingly important moiety in modern chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its unique electronic and structural properties impart a range of reactivities that can be harnessed for various chemical transformations. This guide provides a comprehensive overview of the core principles governing the , with a focus on its application in the synthesis and design of pharmacologically active agents.

Physicochemical Properties

The reactivity and stability of the this compound group are fundamentally governed by its intrinsic physicochemical properties. Key quantitative data are summarized below.

Acidity of the Terminal Proton

The terminal proton of a this compound group exhibits mild acidity, allowing for deprotonation under appropriate basic conditions to form a reactive acetylide anion.

| Parameter | Functional Group | pKa | Solvent |

| Terminal Proton Acidity | Propargyl Alcohol | ~15[2] | - |

| Terminal Proton Acidity | N-unprotected Propargylic Amines | ~42.6 (calculated)[3] | - |

| Terminal Proton Acidity | Propargylic C-H bond | >30[4] | DMSO |

| Terminal Proton Acidity | Propargyl | 35[5] | DMSO |

Bond Dissociation Energy

The carbon-hydrogen bond at the propargylic position has a specific bond dissociation energy (BDE), which is a measure of the energy required for homolytic cleavage. This value is crucial for understanding radical-mediated reactions and metabolic stability.

| Parameter | Bond | Bond Dissociation Energy (kcal/mol) |

| Propargylic C-H Bond | CH≡C-CH₂-H | 89.3[6] |

| Propargyl Radical | CH₂=C=CH• ↔ •CH₂-C≡CH | 351.9[7] |

| General C(sp³)-H | Primary | ~98-100 |

| General C(sp³)-H | Secondary | ~95 |

| General C(sp³)-H | Tertiary | ~92 |

Reactivity of the this compound Group

The this compound group's reactivity is centered around the terminal alkyne and the adjacent propargylic position. This dual reactivity makes it a valuable synthon in organic synthesis.

Reactions at the Terminal Alkyne

The terminal alkyne is the primary site of reactivity, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[8][9][10] This reaction is widely used to form C(sp²)-C(sp) bonds.[11]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide [11]

-

Reagent Preparation:

-

Activate zinc powder by stirring in 2% hydrochloric acid until the surface is bright and bubble generation ceases (approx. 10 min).

-

Filter the activated zinc powder and wash successively with distilled water, ethanol, acetone, and ether.

-

Dry the washed zinc powder under vacuum.

-

-

Reaction Setup:

-

To a round-bottomed flask under a nitrogen atmosphere, add the aryl halide, the terminal alkyne, a nickel catalyst (e.g., NiCl₂(PPh₃)₂), and a suitable solvent (e.g., DMF).

-

Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[8]

-

Add the copper(I) co-catalyst, typically copper(I) iodide (CuI).[8]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[8]

-

-

Reaction Execution:

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[11]

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and filter.[11]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[11]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[11]

-

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole.[][13] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[13]

Experimental Protocol: CuAAC for Bioconjugation [14][15][16]

-

Materials:

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

-

Preparation of Stock Solutions: [14]

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne and azide-functionalized molecules in a suitable solvent (e.g., DMSO or buffer).

-

-

-

In a reaction tube, combine the alkyne and azide solutions.

-

Add the copper(I) ligand.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

-

The resulting triazole product can be purified by appropriate methods depending on the nature of the conjugated molecules.

-

Reactions at the Propargylic Position

The propargylic position is activated by the adjacent alkyne and can participate in various reactions, including deprotonation and substitution.

Stability of the this compound Group

The stability of the this compound group is a critical consideration in drug design and development, influencing storage, formulation, and in vivo fate.

Chemical Stability

The this compound group is generally stable under a range of conditions. However, specific linkages involving the propargyl moiety can be susceptible to cleavage.

-

Propargyl Ethers: Propargyl ethers can be cleaved under specific conditions, often involving strong acids or metal catalysts.[17][18][19][20][21] Cleavage can proceed via Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether.[20][21]

-

Propargyl Amines: The C-N bond in propargyl amines can also be cleaved.[17]

Metabolic Stability

In the context of drug development, the metabolic stability of the this compound group is of paramount importance. The propargylic position can be susceptible to enzymatic oxidation by cytochrome P450 enzymes.[22][23][24]

-

Factors Influencing Metabolic Stability:

-

Substitution at the Propargylic Position: Substitution at the propargylic position can significantly impact metabolic stability. For instance, replacing a propargylic hydrogen with a methyl group can increase stability.[25]

-

Electronic Environment: The electronic nature of adjacent aromatic rings can influence the rate of metabolism.[25]

-

Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes, thereby increasing stability.[26][27]

-

Deuteration: Replacing metabolically labile hydrogens with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect.[28]

-

Studies have shown that propargyl-linked compounds can exhibit moderate to high metabolic stability, and their primary routes of metabolism often involve transformations of other functionalities on the molecule, such as N-oxidation, rather than direct alteration of the alkyne.[25]

Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and workflows related to the this compound functional group.

Caption: Workflow for assessing and improving the stability of a this compound-containing drug candidate.

Caption: Decision tree for selecting a reaction for this compound group modification.

Caption: Factors influencing the stability of the this compound functional group.

Conclusion

The this compound functional group offers a powerful and versatile tool for chemical synthesis and drug design. A thorough understanding of its reactivity and stability is essential for its effective application. By carefully considering the factors outlined in this guide, researchers can leverage the unique properties of the this compound group to develop novel and improved therapeutic agents.

References

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rawsource.com [rawsource.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. axispharm.com [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

- 16. jenabioscience.com [jenabioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. ether cleavage reactions: Topics by Science.gov [science.gov]

- 19. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 20. longdom.org [longdom.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 24. researchgate.net [researchgate.net]

- 25. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nedmdg.org [nedmdg.org]

- 27. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor | MDPI [mdpi.com]

The Propynyl Moiety: A Versatile Scaffold in Drug Discovery and Biological Activity Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propynyl group, a three-carbon chain containing a carbon-carbon triple bond, has emerged as a privileged structural motif in medicinal chemistry. Its unique electronic and steric properties confer a range of biological activities, making this compound derivatives promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this exciting area.

Quantitative Biological Activity Data

The biological activity of this compound derivatives has been quantified across various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects, providing a comparative overview of the potency of different structural classes.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Propargylamines | Compound 1a | MCF-7 | 5.2 | [1][2] |

| Compound 1b | HeLa | 8.1 | [3] | |

| Compound 1c | A549 | 12.5 | [1] | |

| Fluorine-Containing Proguanil (B194036) Derivatives | Derivative 7a | HCT116 | 1.8 | |

| Derivative 7d | HepG2 | 3.5 | ||

| Derivative 8e | PC-3 | 2.1 | ||

| Propynoyl Betulin Derivatives | Compound 2 | SK-OV-3 | 15.7 | [4] |

| Compound 3 | OVCAR-3 | 3.3 | [4] | |

| Imidazopyridine Derivatives (PI3Kα Inhibitors) | Compound 35 | T47D | 7.9 | [5] |

| Compound 35 | MCF-7 | 9.4 | [5] | |

| Monoorganotin Schiff Base | Compound C1 | MCF-7 | 2.5 µg/mL | [6] |

Table 2: Antimicrobial Activity of this compound-Related Derivatives (MIC Values in µg/mL)

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Propenylbenzene Derivatives | Isosafrole | Candida albicans | 124 | |

| Anethole | Candida albicans | 88 | ||

| Pyrazole (B372694) Derivatives | Compound 3 | E. coli | 0.25 | [7] |

| Compound 4 | S. epidermidis | 0.25 | [7] | |

| Compound 2 | A. niger | 1 | [7] | |

| Pyrano[2,3-c] Pyrazole Derivatives | Compound 5c | E. coli | 6.25 | [8] |

| Compound 5c | K. pneumonia | 6.25 | [8] | |

| Indazole and Pyrazoline Derivatives | Compound 9 | S. aureus (MRSA) | 4 | [9] |

| Compound 5 | S. epidermidis | 64 | [9] |

Key Signaling Pathways in this compound Derivative Activity

The biological effects of many this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several this compound-substituted molecules have been developed as potent inhibitors of PI3K isoforms.[11][12][13]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK in response to low cellular energy levels (high AMP/ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy balance. Some fluorine-containing proguanil derivatives with a this compound group have been shown to exert their anti-proliferative effects by modulating the AMPK/mTOR signaling axis.

Experimental Workflows and Protocols

The evaluation of the biological activity of this compound derivatives involves a series of well-defined experimental procedures. A typical workflow for high-content screening (HCS) is depicted below, followed by detailed protocols for common assays.

High-Content Screening (HCS) Workflow

High-content screening combines automated microscopy with quantitative image analysis to assess the effects of a large number of compounds on cellular phenotypes.[14][15] This approach is particularly useful for identifying novel bioactive this compound derivatives and elucidating their mechanisms of action.

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.[16]

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

This compound derivatives dissolved in a suitable solvent

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[17]

Biochemical assays are used to determine the direct inhibitory effect of this compound derivatives on the activity of PI3K isoforms. Commercially available kits, such as those based on ADP-Glo™ or HTRF® technologies, are commonly used.

General Principle (using a luminescence-based assay as an example):

-

Kinase Reaction: The PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP are incubated with the this compound derivative inhibitor in a microplate well.

-

ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP.

-

Luminescent Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. The IC50 value of the inhibitor is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.[10]

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against cancer cells, microbes, and key cellular enzymes highlight the importance of the this compound moiety in molecular recognition and interaction. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the design and development of novel this compound-based therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 15. High content screening strategies for large-scale compound libraries with a focus on high-containment viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of the 1-Propynyl Radical

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-propynyl radical (CH₃-C≡C•) and its more stable resonance isomer, the propargyl radical (•CH₂-C≡CH), are key intermediates in a variety of chemical processes, from combustion and atmospheric chemistry to organic synthesis. Understanding the fundamental physical and chemical properties of this C₃H₃ radical system is crucial for controlling reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the core properties of the 1-propynyl/propargyl radical, including its electronic structure, thermochemical data, and reactivity. Detailed experimental methodologies for the generation and characterization of this transient species are discussed, and key reaction mechanisms are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction: The 1-Propynyl/Propargyl Radical System

The C₃H₃ radical exists as two primary resonance structures: the 1-propynyl radical and the propargyl radical. Due to resonance stabilization, the propargyl radical is the more stable and more frequently observed isomer. The delocalization of the unpaired electron across the π-system significantly influences its stability and reactivity. This guide will primarily focus on the propargyl radical, as it represents the ground state of the C₃H₃ radical system.

Physical and Thermochemical Properties

As a highly reactive, transient species, traditional physical properties such as boiling point, melting point, and density are not measurable for the isolated 1-propynyl radical. However, a significant body of computational and experimental data has been established for its thermochemical and molecular properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃ | [1] |

| Molecular Weight | 39.06 g/mol | [1] |

| Monoisotopic Mass | 39.0234750957 Da | [1] |

| Enthalpy of Formation (ΔfH°(298.15 K)) | 351.43 kJ/mol | [2] |

| Enthalpy of Formation (ΔfH°(0 K)) | 354.02 kJ/mol | [2] |

| Ionization Energy | 8.673 eV | [3] |

| XLogP3-AA | 0.8 | [1] |

Spectroscopic Properties

Spectroscopy is a primary tool for the identification and characterization of the propargyl radical.

| Spectroscopic Data | Description | Reference(s) |

| UV-Vis Absorption | The propargyl radical exhibits a broad absorption band in the ultraviolet region with a maximum absorption cross-section at 242 nm. Another system of diffuse bands is observed between 290 and 345 nm, with a prominent peak at 332.5 nm. The diffuseness of these bands is attributed to predissociation in the excited state.[1][4][5] | [1][4][5] |

| Infrared Absorption | The acetylenic C-H stretch (ν₁) of the propargyl radical has been observed near 3322 cm⁻¹. | [4] |

Chemical Properties and Reactivity

The propargyl radical is a key intermediate in the formation of aromatic compounds and soot in combustion environments. Its reactivity is governed by the presence of the unpaired electron and the carbon-carbon triple bond.

Resonance and Stability

The stability of the propargyl radical is attributed to the delocalization of the unpaired electron between the methylene (B1212753) carbon and the terminal acetylenic carbon, as depicted in the resonance structures below.

Key Reactions and Rate Constants

The propargyl radical participates in several crucial reactions, including self-reaction and oxidation.

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Self-Reaction (C₃H₃ + C₃H₃) | 4.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 295 K | [5] |

| Reaction with O₂ (C₃H₃ + O₂) | 2.3 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (high-pressure limit) | 295 K | [5][6] |

| Reaction with H atom | 2.5 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 665 Pa He | [5] |

Role in Benzene (B151609) Formation

The self-reaction of two propargyl radicals is a significant pathway to the formation of benzene, a fundamental building block of polycyclic aromatic hydrocarbons (PAHs). A simplified potential energy surface for this reaction is shown below.

Experimental Protocols

The study of the 1-propynyl/propargyl radical requires specialized experimental techniques due to its transient nature.

Generation of the Propargyl Radical

A common method for generating propargyl radicals in the gas phase is through laser photolysis of stable precursor molecules.

Methodology:

-

A suitable precursor gas, such as propargyl bromide (C₃H₃Br), allene, or propyne, is introduced into a reaction chamber, often diluted in an inert buffer gas like helium or argon.[5][7]

-

The precursor is irradiated with a high-energy pulsed laser, typically an excimer laser operating at 193 nm or 248 nm.[5]

-

The laser pulse photolyzes the precursor molecule, leading to the homolytic cleavage of a bond and the formation of the propargyl radical along with other fragments.[5]

Detection and Characterization

Once generated, the propargyl radical can be detected and its kinetics studied using various sensitive techniques.

-

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique is used to measure the concentration of the propargyl radical over time by monitoring its characteristic absorption at a specific wavelength (e.g., 332.5 nm). This allows for the determination of reaction rate constants.[5]

-

Time-Resolved Multiplexed Photoionization Mass Spectrometry (PIMS): PIMS is employed to identify the products of reactions involving the propargyl radical. Radicals and their reaction products are photoionized by a tunable vacuum ultraviolet (VUV) light source, and the resulting ions are detected by a mass spectrometer. This method can distinguish between different isomers.[3]

-

Crossed Molecular Beam Experiments: This technique allows for the study of single-collision events between the propargyl radical and another species. By crossing beams of the reactants and detecting the scattered products, detailed information about the reaction dynamics and potential energy surfaces can be obtained.[8]

Conclusion

The 1-propynyl/propargyl radical system is of fundamental importance in chemistry. While the 1-propynyl radical is a valid resonance structure, the propargyl radical is the more stable and experimentally relevant isomer. Its resonance-stabilized nature allows it to play a significant role as a building block in the formation of larger aromatic molecules in high-temperature environments. The continued study of its properties and reactions, utilizing advanced experimental and computational methods, will be crucial for developing more accurate models of combustion and for harnessing its synthetic potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. atct.anl.gov [atct.anl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Temperature and Pressure-Dependent Rate Constants for the Reaction of the Propargyl Radical with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of the propargyl radical in the reaction of 1CH2 and C2H2: experiment and modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. A Barrierless Pathway Accessing the C9H9 and C9H8 Potential Energy Surfaces via the Elementary Reaction of Benzene with 1-Propynyl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propynyl Group: A Versatile Tool in Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The propynyl group, a three-carbon functional group containing a carbon-carbon triple bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique steric and electronic properties have been strategically exploited by drug designers to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the multifaceted roles of the this compound group in drug design, detailing its applications as a pharmacophore, a bioisostere, and a key reactive handle in bioconjugation. The guide will delve into the quantitative aspects of its impact on drug activity, provide detailed experimental protocols for its evaluation, and visualize its influence on critical biological pathways.

Physicochemical Properties and Strategic Incorporation

The this compound group, most commonly incorporated as the 2-propynyl (propargyl) moiety (HC≡C−CH₂–R), imparts several desirable characteristics to a drug molecule.[1] Its linear and rigid geometry can provide a defined vector for interacting with target proteins, while its small size allows it to probe deep into binding pockets. The alkyne's electron-rich π-system can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. Furthermore, the terminal alkyne proton is weakly acidic, and the triple bond itself can act as a bioisostere for other functional groups such as nitriles or halogens.[2]

Key Roles of the this compound Group in Drug Design

As a Pharmacophore for Enzyme Inhibition

The propargylamine (B41283) moiety, in particular, is a well-established pharmacophore in the design of enzyme inhibitors, most notably for monoamine oxidase (MAO) and various kinases.[3][4]

-

Monoamine Oxidase (MAO) Inhibition: Propargylamine-containing drugs like Selegiline (B1681611), Rasagiline, and Pargyline are potent and selective inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576).[5][6][7] This inhibition increases dopamine levels in the brain, providing therapeutic benefit in Parkinson's disease.[8] These drugs act as irreversible, mechanism-based inhibitors where the propargyl group forms a covalent adduct with the FAD cofactor of the enzyme.[9][10]

-

Tyrosine Kinase Inhibition: The this compound group is a key feature in several potent tyrosine kinase inhibitors (TKIs). Erlotinib (B232), for instance, is an epidermal growth factor receptor (EGFR) TKI used in the treatment of non-small cell lung cancer and pancreatic cancer.[11][12] The terminal alkyne of erlotinib occupies a specific region within the ATP-binding pocket of the EGFR kinase domain, contributing to its high affinity and inhibitory activity.[13]

As a Versatile Bioisostere

The linear geometry and electronic nature of the alkyne allow it to serve as a bioisostere for various functional groups, enabling medicinal chemists to fine-tune the properties of a drug candidate.[2] It can mimic the spatial arrangement of groups like 1,4-disubstituted benzene (B151609) rings or nitriles, while offering different electronic and solubility characteristics.[14] This strategy can be employed to improve metabolic stability, modulate receptor affinity, or explore new intellectual property space.

As a Handle for Bioconjugation via "Click Chemistry"

The terminal alkyne of a propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[15][16] This highly efficient and bioorthogonal reaction allows for the stable and specific linkage of a propargyl-containing drug or molecule to another molecule functionalized with an azide.[17] This has profound implications for:

-

Drug Delivery Systems: Attaching targeting ligands or solubility-enhancing polymers (like PEG) to a drug.[18]

-

Proteolysis-Targeting Chimeras (PROTACs): Linking a target-binding molecule to an E3 ligase-recruiting moiety.[19]

-

Diagnostic Agents: Conjugating imaging agents to bioactive molecules.

Quantitative Data on this compound-Containing Drugs

The following tables summarize key quantitative data for representative drugs featuring a this compound group, highlighting their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound-Containing Enzyme Inhibitors

| Compound | Target | IC50 | Ki | Species/System |

| Erlotinib | EGFR | 2 nM | - | Purified Enzyme |

| EGFR (A431 cells) | 0.42 µM | - | Human | |

| HER2 (SKBR3 cells) | 1.89 µM | - | Human | |

| HCC827 cells (NSCLC) | 4 nM | - | Human | |

| NCI-H3255 cells (NSCLC) | 41 nM | - | Human | |

| BxPC-3 cells (Pancreatic) | 1.26 µM | - | Human | |

| Rasagiline | MAO-B | 14 nM | - | Human Brain |

| MAO-A | 0.7 µM | - | Human Brain | |

| Selegiline | MAO-B | 51 nM | - | Human |

| MAO-A | 23 µM | - | Human | |

| Pargyline | MAO-B | 8.20 nM | 0.5 µM | Not Specified |

| MAO-A | 11.52 nM | 13 µM | Not Specified |

Data compiled from multiple sources.[5][6][13][19][20][21][22][23]

Table 2: Pharmacokinetic Parameters of this compound-Containing Drugs

| Drug | Bioavailability | Tmax (hours) | Half-life (hours) | Volume of Distribution (L) | Primary Metabolism |

| Erlotinib | ~60% (fasting), ~100% (with food) | 4 | 36.2 | 232 | CYP3A4, CYP1A2, CYP1A1[15][24] |

| Rasagiline | ~36% | 0.5-0.7 | ~3 (multiple doses) | 182-243 | CYP1A2[16] |

| Selegiline | 4-10% (oral tablet) | 0.5-1.5 | 1.2-3.5 (single dose) | 1854 | CYP2B6, CYP2C19[1][25] |

| Pargyline | High (inferred) | - | - | - | CYP2E1[26] |

Data compiled from multiple sources.[1][2][13][16][17][24][25][27][28]

Signaling Pathways and Mechanisms of Action

The inhibitory action of this compound-containing drugs on their target enzymes disrupts critical cellular signaling pathways, leading to their therapeutic effects.

EGFR Tyrosine Kinase Inhibition by Erlotinib

Erlotinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase.[11][29] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[14][30]

References

- 1. Selegiline - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of Rasagiline in Healthy Adult Chinese Volunteers with Various Genotypes: A Single-Center, Open-Label, Multiple-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of selegiline. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 8. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rmmj.org.il [rmmj.org.il]

- 11. researchgate.net [researchgate.net]

- 12. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]

- 15. ClinPGx [clinpgx.org]

- 16. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]

- 17. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. benchchem.com [benchchem.com]

- 24. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 26. Pargyline - Wikipedia [en.wikipedia.org]

- 27. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery of Naturally Occurring Propynyl Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring propynyl compounds, a class of metabolites characterized by one or more carbon-carbon triple bonds (acetylenic groups), are widely distributed throughout the plant kingdom.[1] These compounds, more broadly known as polyacetylenes, are particularly abundant in the Apiaceae (e.g., carrot, celery, parsley), Araliaceae, and Asteraceae plant families.[1] They serve critical ecological roles for the host plant, acting as phytoalexins, antifungals, and anti-feedants. From a pharmacological perspective, polyacetylenes have garnered significant attention for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, neurotoxic, and anti-platelet-aggregatory effects.[1][2]

Falcarinol-type C17-polyacetylenes, found in common vegetables like carrots, are among the most studied of these compounds.[1] The discovery and characterization of these molecules offer a promising avenue for the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies involved in the discovery of these compounds, from their initial extraction and isolation to their structural elucidation and biological characterization, intended for professionals in the fields of natural product chemistry and drug development.

Major Classes and Natural Sources

Polyacetylenes exhibit significant structural diversity. Some of the most well-characterized and biologically active this compound compounds are detailed below.

| Compound Name | Chemical Structure | Natural Source(s) | Key Bioactivities |

| Falcarinol (B191228) (FaOH) | C₁₇H₂₄O | Daucus carota (Carrot), Panax ginseng (Ginseng), Pastinaca sativa (Parsnip), Apium graveolens (Celery)[3][4] | Cytotoxic, Anti-inflammatory, Antifungal[1][5] |

| Falcarindiol (B120969) (FaDOH) | C₁₇H₂₄O₂ | Daucus carota (Carrot), Apium graveolens (Celery), Hedera helix (English Ivy)[1][4] | Cytotoxic, Anti-inflammatory, Modulator of GABAA receptors[5][6] |

| Panaxydiol | C₁₇H₂₄O₂ | Panax ginseng (Ginseng), Apium graveolens (Celery)[4][7] | Cytotoxic, Anti-platelet aggregatory[7] |

Experimental Protocols: From Plant to Pure Compound

The discovery of novel this compound compounds follows a systematic workflow involving extraction, isolation, and characterization.

General Experimental Workflow

The overall process for isolating and identifying this compound compounds is a multi-step procedure that begins with raw plant material and ends with a purified, structurally defined molecule ready for bioactivity screening.

Detailed Methodologies

3.2.1 Extraction of Falcarinol from Carrot Roots

This protocol is a representative method for extracting C17-polyacetylenes from Apiaceae vegetables.[8][9][10]

-

Sample Preparation : Freshly harvested carrot roots (Daucus carota) are washed, frozen, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

-

Solvent Extraction : The powdered carrot material is extracted with a nonpolar solvent such as ethyl acetate or dichloromethane.[4][11] A common procedure involves mixing the powder with the solvent (e.g., 20 g of sample in 60 mL of ethyl acetate) and incubating in an ultrasonic bath for 10 minutes, followed by overnight incubation at room temperature.[9] The process is often repeated to ensure complete extraction.

-

Concentration : The combined solvent extracts are filtered to remove solid plant material. The filtrate is dried using an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure (in vacuo) at a low temperature (e.g., 25-35°C) in dim light to prevent degradation of the light- and heat-sensitive polyacetylenes.[7][8]

-

Final Extract Preparation : The resulting crude residue is redissolved in a small volume of a suitable solvent mixture (e.g., acetonitrile (B52724) and tetrahydrofuran, 9:1) and filtered through a microfilter (e.g., 0.45 µm) before purification.[9]

3.2.2 Isolation and Purification by Chromatography

Purification is essential to isolate individual compounds from the complex crude extract.

-

Pre-purification (Optional but Recommended) : The crude extract can be subjected to normal-phase flash chromatography to remove major impurities like carotenes. This step significantly improves the efficiency of the final purification.[12]

-

High-Performance Liquid Chromatography (HPLC) : Preparative reverse-phase HPLC (RP-HPLC) is the primary method for isolating pure polyacetylenes.[8][12]

-

Column : A C18 column is typically used (e.g., Zorbax Rx-C18, 150 × 4.6 mm, 3.5 µm).[11]

-

Mobile Phase : A gradient elution is employed, commonly using a mixture of water (A) and acetonitrile (B). A typical gradient might be: 0-5 min, 20% B; 10 min, 50% B; 31 min, 53.5% B; 55 min, 95% B.[11]

-

Detection : A photodiode array (PAD) detector is used, monitoring at wavelengths where polyacetylenes absorb, such as 205 nm.[11][12]

-

Fraction Collection : Fractions corresponding to distinct peaks on the chromatogram are collected. The purity of the isolated compounds in these fractions is then re-analyzed by analytical HPLC. Purity greater than 95-98% is typically desired.[7][12]

-

3.2.3 Structural Elucidation

Once a compound is purified, its chemical structure is determined using spectroscopic methods.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer provides the molecular weight and fragmentation pattern of the compound. For falcarinol, a key ion species observed in ESI positive mode is m/z 268 [M+H–H₂O+MeCN]⁺.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HSQC, HMBC) experiments are conducted to determine the precise arrangement of atoms and the stereochemistry of the molecule.[4][11]

-

Raman and Infrared (IR) Spectroscopy : These techniques provide information about the vibrational modes of the molecule, confirming the presence of functional groups, particularly the characteristic C≡C triple bonds and C=C double bonds of the polyacetylene chain.[13][14]

Quantitative Bioactivity Data

The biological activity of purified this compound compounds is assessed through various in vitro assays. The data below summarizes key findings for falcarinol-type polyacetylenes.

Table 1: Cytotoxicity of Falcarinol-type Polyacetylenes against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ / Effect | Reference(s) |

|---|---|---|---|---|

| Falcarinol | CEM-C7H2 (Acute lymphoblastic leukemia) | Annexin V-PI | 3.5 µM | [4] |

| Falcarinol | Caco-2 (Colorectal adenocarcinoma) | Cell Proliferation | Significant inhibition at ≥2.5 µg/mL | [7] |

| Falcarindiol | Caco-2 (Colorectal adenocarcinoma) | Cell Proliferation | Inhibition observed at 10-20 µg/mL | [7] |

| Panaxydol | Caco-2 (Colorectal adenocarcinoma) | Cell Proliferation | Less potent than Falcarinol | [7] |

| Falcarinol | FHs 74 Int. (Normal intestinal) | Cell Proliferation | Significant inhibition at ≥5 µg/mL | [7] |

| Falcarinol + Falcarindiol | Caco-2 & FHs 74 Int. | Cell Proliferation | Synergistic inhibition of cell growth |[7] |

Note: Many falcarinol-type polyacetylenes exhibit a hormetic (biphasic) effect, where low concentrations (e.g., <1 µg/mL) can stimulate proliferation, while higher concentrations are inhibitory.[7][15]

Table 2: Anti-inflammatory Activity of Polyacetylenes

| Compound | Model | Key Finding | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| Falcarinol | LPS-induced RAW264.7 macrophages | Inhibited COX-2 expression and PGE₂ production | - | [16][17] |

| Falcarindiol | LPS/IFNγ-induced rat primary astrocytes | Reduced NF-κB, IKK-α, and IKK-β activation | - | [18] |

| (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA) | LPS-induced RAW 264.7 macrophages | Inhibited nitric oxide (NO) production | 4.28 µM |[19] |

Biosynthesis and Signaling Pathways

Biosynthesis of C17-Polyacetylenes

The biosynthesis of C17-polyacetylenes like falcarinol originates from fatty acid precursors, primarily oleic acid (C18).[1][20] The pathway involves a series of desaturation and oxidation steps catalyzed by specific enzymes.[20][21]

-

Desaturation : Oleic acid undergoes dehydrogenation to introduce triple bonds, forming C18-acetylenic intermediates like crepenynic acid.[1]

-

Chain Shortening : The C18 intermediate is then transformed into a C17-acetylene through β-oxidation.[1]

-

Terminal Modifications : Further enzymatic reactions, including hydroxylations and additional desaturations, lead to the final structures of falcarinol and related compounds.[20]

Anti-inflammatory Signaling Pathway

Falcarinol-type polyacetylenes exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes.[17]

-

Inhibition of NF-κB Activation : Falcarinol and falcarindiol have been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[17] They can achieve this by preventing the degradation of IκB-α, a protein that keeps NF-κB sequestered in the cytoplasm.[18]

-

Downregulation of Pro-inflammatory Mediators : By inhibiting NF-κB, these polyacetylenes suppress the expression of downstream inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[5] The inhibition of COX-2 is particularly significant as it reduces the production of prostaglandins, which are key mediators of inflammation.[16][17]

Conclusion

Naturally occurring this compound compounds represent a structurally diverse and biologically potent class of phytochemicals. The methodologies for their discovery, from extraction to structural elucidation, are well-established, enabling the identification of novel molecules from a wide range of plant sources. The demonstrated cytotoxic and anti-inflammatory activities of compounds like falcarinol highlight their significant potential for drug development, particularly in the areas of oncology and inflammatory diseases.[22] Future research should focus on elucidating their precise molecular mechanisms of action, understanding their pharmacokinetic and toxicological profiles, and exploring synthetic and semi-synthetic analogs to optimize their therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Falcarinol [tiiips.com]

- 4. Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. idus.us.es [idus.us.es]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Propynyl Labeling of Proteins for Proteomic Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the propynyl labeling of proteins for subsequent proteomic analysis. This powerful bioorthogonal chemistry approach enables the selective identification and quantification of newly synthesized proteins or specific protein post-translational modifications, offering valuable insights into cellular processes in both health and disease.

Introduction

This compound labeling is a two-step strategy that allows for the metabolic incorporation of a propargyl group (a small, bioorthogonal alkyne handle) into proteins. This is typically achieved by introducing synthetic amino acid analogs, such as L-homopropargylglycine (HPG) or O-propargyl-puromycin (OPP), or functionalized small molecules that serve as substrates for post-translational modifications.[1][2][3] The incorporated alkyne group does not perturb cellular processes and can be specifically and efficiently derivatized with a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] This enables the enrichment and subsequent identification and quantification of the labeled proteins by mass spectrometry.

Applications

-

Monitoring global protein synthesis: Quantifying the rate of new protein synthesis in response to stimuli or disease states.[6][7]

-

Identifying newly synthesized proteins (Nascent Proteomics): Selectively capturing and identifying proteins synthesized within a specific timeframe.[2][6]

-

Studying post-translational modifications (PTMs): Investigating dynamic PTMs like prenylation by incorporating alkyne-modified isoprenoid precursors.

-

Activity-based protein profiling (ABPP): Utilizing alkyne-functionalized probes that covalently bind to the active sites of specific enzyme families for target identification and drug discovery.[8]

Experimental Workflow Overview

The general workflow for this compound labeling of proteins for proteomic analysis involves several key steps, from metabolic labeling in live cells to data analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomic studies utilizing this compound labeling. These tables are intended to provide an overview of the expected outcomes and help in experimental design.

Table 1: Comparison of Newly Synthesized Protein Identification using HPG and OPP Labeling

| Labeling Probe | Concentration | Labeling Time (hours) | Cell Line | Number of Uniquely Identified Proteins | Reference |

| HPG | 25 µM | 2 | K562 | 335 | [6] |

| OPP | 30 µM | 2 | K562 | 535 | [6] |

Table 2: Quantitative Analysis of Protein Synthesis in Response to Stimuli

| Cell Line | Treatment | Labeling Method | Number of Quantified Proteins | Key Finding | Reference |

| HEK293 | - | BONCAT | 195 | Identification of newly synthesized proteins in a 2-hour window. | [2] |

| HeLa | Hypoxia (8 hours) | Label-free | 1,225 | Identification of differentially expressed proteins under hypoxic conditions. | [9] |

| HeLa | Hypoxia (24 hours) | Label-free | 1,324 | Identification of differentially expressed proteins under hypoxic conditions. | [9] |

Signaling Pathway Visualization

This compound labeling can be used to study dynamic changes in signaling pathways. For example, investigating the prenylome, which plays a crucial role in membrane localization and signaling of proteins like Ras.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with HPG

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-homopropargylglycine (HPG).

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

-